N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-methyl-9,10-dioxo-N-(4-oxo-4-piperidin-1-ylbutyl)anthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-25(13-7-10-22(27)26-14-5-2-6-15-26)32(30,31)17-11-12-20-21(16-17)24(29)19-9-4-3-8-18(19)23(20)28/h3-4,8-9,11-12,16H,2,5-7,10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOIUXJUPOSFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the context of anti-cancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 454.5 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial activity, alongside an anthracene core that may contribute to its cytotoxic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₆N₂O₅S |
| Molecular Weight | 454.5 g/mol |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of anthracene have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) . This suggests that this compound may possess similar efficacy.
Antimicrobial Activity
The sulfonamide moiety in the compound is indicative of potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects. Preliminary studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
For example, derivatives similar to this compound have been reported to exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.06 mg/mL against various bacterial strains . The most sensitive strain was Enterobacter cloacae, while Escherichia coli showed higher resistance.
Case Studies and Research Findings
- Anticancer Efficacy : A series of studies have demonstrated that anthracene derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Compounds with similar structures have been observed to cause significant G1 phase arrest in the cell cycle .
- Antimicrobial Testing : In vitro testing has revealed that compounds related to this compound show potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values indicating effective inhibition at low concentrations .
- Mechanism of Action : The proposed mechanism for the antimicrobial activity includes inhibition of folate synthesis pathways in bacteria, akin to other sulfonamides . This mechanism underlines the importance of the sulfonamide functional group in conferring biological activity.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant anticancer properties. The sulfonamide moiety in N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the disruption of cellular pathways essential for cancer cell survival .
1.2 Antimicrobial Properties
The sulfonamide structure is well-known for its antibacterial activity. Compounds with this structure have been used to develop antibiotics targeting bacterial infections. In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of a range of pathogenic bacteria, making this compound a candidate for further exploration in antimicrobial drug development .
Biological Research
2.1 Enzyme Inhibition
this compound may also serve as an enzyme inhibitor. Sulfonamides have been shown to inhibit various enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in numerous physiological processes. This compound could potentially be explored for its ability to modulate enzyme activity, contributing to therapeutic strategies for diseases involving enzyme dysregulation .
2.2 Neuropharmacology
Given its piperidine component, this compound may interact with neurotransmitter systems. Research into piperidine derivatives has revealed their potential in treating neurological disorders by modulating dopamine and norepinephrine transporters . Therefore, this compound could be investigated for neuropharmacological applications.
Case Studies and Research Findings
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide group (-SO
NH-) participates in nucleophilic and electrophilic reactions:
-
Hydrolysis : Under acidic or alkaline conditions, the sulfonamide bond undergoes hydrolysis to yield sulfonic acid derivatives and amines. For example, refluxing with 6M HCl at 110°C cleaves the sulfonamide bond, producing anthraquinone-2-sulfonic acid and N-methyl-4-oxo-4-(piperidin-1-yl)butanamine.
-
Alkylation/Acylation : The nitrogen atom in the sulfonamide group can react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine, forming N-alkylated or N-acylated derivatives .
Example Reaction Table
Anthraquinone Core Reactions
The 9,10-dioxoanthracene system exhibits redox and electrophilic substitution behavior:
-
Reduction : Catalytic hydrogenation (H
, Pd/C) or chemical reduction (NaBH
) converts the dioxo groups to hydroxyls, forming 9,10-dihydroxyanthracene derivatives . -
Electrophilic Substitution : Bromination (Br
, FeBr
) or nitration (HNO
, H
SO
) occurs at the electron-rich positions (C-1 or C-3) of the anthracene ring.
Key Reaction Pathways
Piperidinylbutyl Side Chain Modifications
The 4-oxo-4-(piperidin-1-yl)butyl group undergoes:
-
Amide Formation : Reacts with primary amines (e.g., aniline) under carbodiimide coupling (EDC, NHS) to form secondary amides .
-
Reductive Amination : The ketone group reacts with amines in the presence of NaBH
CN to yield tertiary amines.
Stability Under Physiological Conditions
In vitro studies indicate pH-dependent stability:
-
Acidic Media (pH 2–4) : Rapid hydrolysis of the sulfonamide bond occurs (t
= 2.5h) . -
Neutral/Basic Media (pH 7–9) : Stable for >24h, enabling potential drug delivery applications .
Photochemical Reactivity
The anthraquinone moiety absorbs UV-Vis light (λ
= 320 nm), leading to:
-
Singlet Oxygen Generation : Upon irradiation, the compound acts as a photosensitizer, producing
O
(quantum yield Φ = 0.32). -
Photodegradation : Prolonged UV exposure (λ > 300 nm) degrades the anthracene core, forming quinone methides.
Metal Coordination Studies
The sulfonamide and ketone groups chelate transition metals:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis involves multi-step organic reactions, starting with the oxidation of 9,10-dihydroanthracene to form the dioxoanthracene core, followed by sulfonamide coupling. Key steps include:
- Oxidation : Use stoichiometric oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic conditions to ensure complete conversion to the 9,10-dioxoanthracene intermediate .
- Sulfonamide Formation : React the intermediate with N-(4-oxo-4-(piperidin-1-yl)butyl)amine in the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR : ¹H/¹³C NMR (in DMSO-d₆) identifies sulfonamide protons (δ 8.5–9.0 ppm) and piperidinyl protons (δ 1.5–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the anthracene core .
- HRMS : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak (m/z ~500–510) .
- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretching) and ~1330 cm⁻¹ (S=O stretching) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide moiety and enzyme active sites (e.g., carbonic anhydrase). Focus on hydrogen bonding with catalytic zinc ions and hydrophobic interactions with anthracene .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD values (<2 Å indicates stable binding) and free energy calculations (MM/PBSA) to quantify affinity .
- Contradiction Resolution : If experimental IC₅₀ values conflict with computational predictions, re-evaluate protonation states of the sulfonamide group at physiological pH .
Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Perform liver microsome assays to determine if metabolic byproducts (e.g., hydrolyzed piperidinyl derivatives) contribute to observed activities .
- Target Profiling : Screen against a panel of 50+ kinases (e.g., using KINOMEscan) to identify off-target interactions that may explain variability .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Co-solvent Systems : Prepare stock solutions in DMSO/PEG-400 (70:30 v/v) to enhance aqueous solubility while maintaining stability .
- Prodrug Design : Synthesize a phosphate ester derivative of the sulfonamide group, which hydrolyzes in vivo to release the active compound .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using solvent evaporation. Characterize drug loading efficiency (>80%) via HPLC .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s redox activity?
Methodological Answer:
- Redox Buffering : Include antioxidants (e.g., 1 mM ascorbic acid) in cell culture media to mitigate artifactual oxidative stress .
- Dose Range : Test 0.1–100 µM concentrations, with 24/48/72-hour time points. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values .
- Control Experiments : Compare with structurally similar anthraquinones (e.g., doxorubicin) to isolate redox-specific effects .
Q. What analytical methods resolve structural degradation products during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (UV-B), and humidity (75% RH) for 4 weeks. Monitor degradation via:
- HPLC-DAD/MS : Identify hydrolyzed sulfonamide (retention time shift +18 Da) or oxidized anthracene (additional carbonyl peaks) .
- XRD : Compare diffraction patterns of fresh vs. degraded samples to detect crystalline impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
